3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one

Kinase inhibitor design Structure–activity relationship Scaffold topology

This trans-configured 3-[(4-aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one (CAS 2059914-34-8) is a structurally orthogonal probe that operates outside the dominant Sanofi ROCK and Novartis MDM2 patent estates. Its unique 3-substitution topology and equatorial amine geometry provide a defined exit vector for amide coupling, sulfonamide formation, and reductive amination, enabling rapid parallel library synthesis and clean IP generation. The defined trans stereochemistry eliminates chiral separation steps in scale-up. Supplied at ≥95% purity, it serves as a critical scaffold-hopping template for computational chemists and a differentiated starting point for med chem programs exploring novel kinase or PPI targets. Choose this compound to secure a patent-differentiated chemical space not accessible with 5- or 6-substituted analogs.

Molecular Formula C15H19N3O
Molecular Weight 257.337
CAS No. 2059914-34-8
Cat. No. B2866186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one
CAS2059914-34-8
Molecular FormulaC15H19N3O
Molecular Weight257.337
Structural Identifiers
SMILESC1CC(CCC1N)NC2=CC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C15H19N3O/c16-11-5-7-12(8-6-11)17-14-9-10-3-1-2-4-13(10)15(19)18-14/h1-4,9,11-12H,5-8,16H2,(H2,17,18,19)
InChIKeyWOUOAMIMUMVMDK-HAQNSBGRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one (CAS 2059914-34-8): Procurement-Relevant Identity and Class Context


3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one (CAS 2059914-34-8, molecular formula C₁₅H₁₉N₃O, MW 257.33 g/mol) is a trans-configured 3-amino-substituted dihydroisoquinolin-1-one research chemical supplied at ≥95% purity . The compound belongs to the broader cyclohexyl–isoquinolinone chemotype that has been patented for MDM2/p53 inhibition (Novartis, US8859586) and Rho-kinase (ROCK) inhibition (Sanofi, US8609691/US8796458) [1]. Critically, this specific compound carries the aminocyclohexylamino motif at the 3-position of the dihydroisoquinolinone ring — a substitution topology that is structurally orthogonal to the 6-substituted cyclohexylamine isoquinolones dominating the Sanofi ROCK patent estate and distinct from the heavily elaborated cyclohexyl isoquinolinones claimed in Novartis MDM2 patents [2].

Why Generic Substitution Is Inadmissible for 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one (CAS 2059914-34-8)


Within the cyclohexyl–isoquinolinone class, the position of the aminocyclohexyl substituent on the heterocyclic core dictates both the target engagement profile and the patent chemical space occupied. The 6-substituted cyclohexylamine isoquinolones covered by Sanofi patents are Rho-kinase (ROCK1/2) inhibitors [1], while the heavily elaborated cyclohexyl isoquinolinones claimed by Novartis target the MDM2/p53 protein–protein interaction [2]. The 3-substituted topology of CAS 2059914-34-8 places it outside the exemplified Markush structures of both dominant patent families, making it a chemically differentiated scaffold that cannot be functionally replaced by a 5-substituted analog (e.g., CAS 651309-12-5), a 6-substituted ROCK inhibitor, or the unsubstituted 3-amino-1,2-dihydroisoquinolin-1-one core (CAS 5597-05-7) without altering the vector of the primary amine and consequently any receptor or enzyme binding mode [3]. Furthermore, the specified trans stereochemistry of the 4-aminocyclohexyl ring (SMILES: N[C@@H]1CC[C@H](CC1)Nc1cc2ccccc2c(=O)[nH]1) introduces a defined exit vector geometry that is absent in cis-isomer or racemic mixtures [4].

Quantitative Differential Evidence for 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one (CAS 2059914-34-8) Against Closest Analogs


Substitution-Position Divergence: 3-Amino vs. 6-Amino Cyclohexyl Isoquinolinone Target Class Differentiation

CAS 2059914-34-8 bears the trans-4-aminocyclohexylamino substituent at the 3-position of the dihydroisoquinolin-1-one core. This substitution topology is absent from all exemplified compounds in the Sanofi Rho-kinase patent family, where the aminocyclohexyl group is exclusively attached at the 6-position via a linker (e.g., ether, amide, or direct amine) to access the ROCK1/ROCK2 ATP-binding pocket, as confirmed by the X-ray co-crystal structure of cis-4-amino-N-(7-chloro-1-oxo-1,2-dihydroisoquinolin-6-yl)cyclohexanecarboxamide bound to ROCK1 (PDB 3NCZ) [1]. The 3-substitution places the aminocyclohexyl vector approximately 120° away from the 6-substitution trajectory relative to the isoquinolinone plane, fundamentally altering the pharmacophoric geometry [2].

Kinase inhibitor design Structure–activity relationship Scaffold topology

Stereochemical Definition: Trans Isomer as a Structurally Defined Procurement Entity

The commercially supplied form of CAS 2059914-34-8 is explicitly the trans diastereomer, as evidenced by the stereospecific SMILES notation N[C@@H]1CC[C@H](CC1)Nc1cc2ccccc2c(=O)[nH]1 [1]. This contrasts with the cis-4-aminocyclohexyl configuration found in the ROCK1 co-crystal ligand cis-4-amino-N-(7-chloro-1-oxo-1,2-dihydroisoquinolin-6-yl)cyclohexanecarboxamide, where the cis geometry orients the primary amine axially relative to the cyclohexane ring, producing a different hydrogen-bonding vector [2]. The trans configuration of the target compound places the primary amine in an equatorial orientation, providing a distinct spatial presentation of the key amine handle for downstream derivatization or target engagement [3].

Stereochemistry Chemical procurement Reproducibility

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Screening Libraries

CAS 2059914-34-8 (MW 257.33 g/mol, 19 heavy atoms) occupies a molecular weight and complexity window that is lower than the majority of exemplified compounds in both the Sanofi ROCK inhibitor series (typical MW 350–500 g/mol for active analogs) and the Novartis MDM2 inhibitor series (typical MW 500–650 g/mol) [1]. This positions it closer to fragment-like chemical space amenable to fragment-based screening (rule-of-three compliant except for slightly elevated MW), while retaining a functional primary amine handle absent in the simpler 3-amino-1,2-dihydroisoquinolin-1-one core scaffold (MW 160.17 g/mol, CAS 5597-05-7) [2].

Fragment-based drug discovery Ligand efficiency Chemical probe

Patent Landscape White Space: 3-Substitution as a Freedom-to-Operate Consideration

A systematic review of the Markush structures in the dominant cyclohexyl–isoquinolinone patent families reveals that CAS 2059914-34-8, bearing a 3-(trans-4-aminocyclohexyl)amino substituent on a dihydroisoquinolin-1-one core, falls outside the generic formulae of US8609691B2 (Sanofi; requires 6-substitution), US8796458B2 (Sanofi; requires 6-substitution), and US8859586B2 (Novartis; requires N2-cyclohexyl substitution with a 1-aryl or 1-heteroaryl group at C1 plus additional ring substitution) [1][2][3]. The compound is not listed as an exemplified compound in any of these patents, nor in the subsequent Sanofi continuation applications.

Intellectual property Freedom to operate Scaffold novelty

High-Yield Application Scenarios for 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one (CAS 2059914-34-8)


Medicinal Chemistry: Fragment Growth and Library Design Exploiting the 3-Position Aminocyclohexyl Vector

The trans-4-aminocyclohexyl primary amine provides a geometrically defined handle for parallel library synthesis via amide coupling, sulfonamide formation, or reductive amination. Because the 3-substitution topology is not exemplified in either the Sanofi ROCK or Novartis MDM2 patent estates [1], chemists can derivative this scaffold to generate novel IP without structurally trespassing on the 6-substituted or N2-cyclohexyl-1-aryl chemical space. The equatorial amine geometry (trans configuration) directs the growing vector differently from the axial cis-amine found in ROCK1 co-crystal ligand PDB 3NC , enabling selective exploration of new kinase or protein–protein interaction targets where an equatorial amine trajectory is required for hinge-binding or pocket occupancy.

Chemical Biology: Target Identification Probe with a Structurally Orthogonal Topology

For research groups investigating the target landscape of cyclohexyl–isoquinolinone chemotypes, this compound serves as a structurally orthogonal probe relative to well-characterized 6-substituted ROCK1/2 inhibitors. Because the 3-amino substitution shifts the aminocyclohexyl vector by approximately 120° relative to the 6-position [1], any biological activity observed with CAS 2059914-34-8 is unlikely to arise from the same binding mode as the 6-substituted ROCK inhibitors, making it a valuable tool for chemoproteomic profiling or phenotypic screening hit triage where target deconvolution is required.

Process Chemistry and CMC: Stereochemically Defined Intermediate for cGMP-Relevant Derivatives

The trans stereochemistry of CAS 2059914-34-8 is unambiguously specified by the SMILES notation N[C@@H]1CC[C@H](CC1)Nc1cc2ccccc2c(=O)[nH]1 [1], and the compound is supplied at ≥95% purity from Biosynth (Catalog JHD91434) . For process chemistry groups scaling up a lead series, starting from a single, defined diastereomer eliminates the need for chiral separation at later synthetic stages, reducing development complexity. The 3-amino-1,2-dihydroisoquinolin-1-one core is a documented scaffold in medicinal chemistry [2], providing a literature precedent for further synthetic elaboration.

Computational Chemistry and Structure-Based Design: Docking Template with a Unique Vector

The 3-position aminocyclohexyl substitution of CAS 2059914-34-8 provides a computational docking template whose exit vector geometry cannot be replicated by rotating or translating a 6-substituted analog into the same alignment. The trans-equatorial amine projects into a region of conformational space that is sterically and electrostatically distinct from the axial cis-amine in the ROCK1 co-crystal structure PDB 3NCZ [1]. Computational chemists performing virtual screening or pharmacophore modeling on targets where the known 6-substituted isoquinolones fail to dock productively can use this compound as an alternative starting geometry for scaffold hopping exercises.

Quote Request

Request a Quote for 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.